4egi-1

Übersicht

Beschreibung

4EGI-1 ist eine synthetische chemische Verbindung, die dafür bekannt ist, in vitro das Wachstum bestimmter Krebszelltypen zu hemmen. Ihr Wirkmechanismus beinhaltet die Unterbrechung der Bindung von zellulären Initiationsfaktorproteinen, die an der Translation der transkribierten Boten-Ribonukleinsäure (mRNA) am Ribosom beteiligt sind . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen erhebliche Aufmerksamkeit im Bereich der Krebsforschung erlangt.

Vorbereitungsmethoden

Die Synthese von 4EGI-1 umfasst mehrere Schritte. Der wichtigste Syntheseweg umfasst die Bildung eines Thiazolrings und die anschließende Anlagerung einer Dichlorphenylgruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Analyse Chemischer Reaktionen

4EGI-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen funktionellen Gruppen verändern, was sich möglicherweise auf ihre biologische Aktivität auswirkt.

Reduktion: Reduktionsreaktionen können die in this compound vorhandene Nitrogruppe modifizieren, was zu verschiedenen Derivaten führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden, umfassen aber häufig modifizierte Versionen der ursprünglichen Verbindung mit veränderten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: Es wird als Modellverbindung verwendet, um die Wechselwirkungen zwischen kleinen Molekülen und Proteinen zu untersuchen, insbesondere im Zusammenhang mit der Translationsinitiierung.

Biologie: this compound wird eingesetzt, um die Mechanismen der Proteinsynthese und die Regulation der Genexpression auf translationeller Ebene zu untersuchen.

Medizin: Die Verbindung hat sich als vielversprechend als Antikrebsmittel erwiesen, wobei Studien ihre Fähigkeit demonstrieren, das Wachstum verschiedener Krebszelllinien, einschließlich Brustkrebs und Leukämie, zu hemmen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit dem eukaryotischen Initiationsfaktor 4E (eIF4E). Durch die Bindung an eIF4E verhindert this compound die Assoziation von eIF4E mit eIF4G, einem anderen Initiationsfaktor. Diese Störung hemmt die Bildung des eIF4F-Komplexes, der für die Initiierung der Translation unerlässlich ist. Dadurch wird die Translation von mRNA in Proteine beeinträchtigt, was zu einer reduzierten Proteinsynthese und Hemmung des Krebszellwachstums führt . Die beteiligten molekularen Zielstrukturen und Pfade umfassen den mTOR-Pfad, der die Aktivität von eIF4E-bindenden Proteinen (4E-BPs) und deren Wechselwirkung mit eIF4E reguliert .

Wissenschaftliche Forschungsanwendungen

Glioma Treatment

4EGI-1 has been extensively studied for its effects on glioma cells. In vitro studies showed that it induces apoptosis in U87 glioma cells by activating intrinsic apoptotic pathways and causing mitochondrial dysfunction. In vivo, this compound significantly inhibited tumor growth in U87 xenograft models without causing organ toxicity .

Breast Cancer Stem Cells

Research indicates that this compound selectively targets breast cancer stem cells (CSCs) by inhibiting translation processes critical for their survival. It reduces the expression of stemness markers such as NANOG and OCT4 while promoting differentiation and suppressing tumor angiogenesis . The compound demonstrated increased cytotoxicity against breast CSCs compared to non-CSCs, suggesting its potential as a targeted therapy for aggressive breast cancers.

Lung Cancer

In lung cancer models, this compound has been shown to enhance the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) therapy by upregulating DR5 expression and downregulating c-FLIP, leading to increased apoptosis in tumor cells . This dual action not only promotes cell death but also sensitizes tumors to existing therapies.

Mesothelioma

Studies have revealed that this compound induces cytotoxicity in mesothelioma cell lines, suggesting its potential as a therapeutic agent for this aggressive cancer type. The compound's ability to disrupt cap-dependent translation may provide a novel approach to treating mesothelioma, which often exhibits resistance to conventional therapies .

Summary of Findings

Case Studies

Case Study 1: Glioma Treatment with this compound

In a controlled study involving U87 glioma cells, treatment with this compound resulted in a marked reduction in cell viability and increased apoptosis rates compared to untreated controls. The study utilized flow cytometry and TUNEL staining to quantify these effects, demonstrating the compound's potential as an effective glioma therapy .

Case Study 2: Breast Cancer Stem Cells

A study focusing on breast CSCs showed that treatment with this compound led to significant reductions in tumor growth and alterations in cell morphology indicative of differentiation. This was linked to decreased levels of critical oncogenic mRNAs, supporting the hypothesis that targeting translation initiation can effectively combat CSC-driven tumorigenesis .

Wirkmechanismus

The mechanism of action of 4EGI-1 involves its interaction with the eukaryotic initiation factor 4E (eIF4E). By binding to eIF4E, this compound prevents the association of eIF4E with eIF4G, another initiation factor. This disruption inhibits the formation of the eIF4F complex, which is essential for the initiation of translation. As a result, the translation of mRNA into proteins is impaired, leading to reduced protein synthesis and the inhibition of cancer cell growth . The molecular targets and pathways involved include the mTOR pathway, which regulates the activity of eIF4E-binding proteins (4E-BPs) and their interaction with eIF4E .

Vergleich Mit ähnlichen Verbindungen

4EGI-1 ist einzigartig in seiner Fähigkeit, die eIF4E-eIF4G-Wechselwirkung gezielt anzugreifen. Zu ähnlichen Verbindungen gehören:

4E-BP1: Ein natürlich vorkommendes Protein, das die eIF4E-eIF4G-Wechselwirkung hemmt, indem es um die gleiche Bindungsstelle an eIF4E konkurriert.

This compound zeichnet sich durch seine duale Aktivität aus, die Bildung des eIF4E-eIF4G-Komplexes zu hemmen und die Bindung von 4E-BP1 zu verstärken, was es zu einem potenten Inhibitor der Translationsinitiierung und zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Biologische Aktivität

4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction, has garnered attention for its potential therapeutic applications in various cancers. By disrupting the assembly of the eIF4F complex, this compound inhibits cap-dependent translation initiation, leading to reduced expression of oncogenic proteins and subsequent induction of apoptosis in cancer cells. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound primarily functions by:

- Inhibiting eIF4F Complex Formation : By preventing the interaction between eIF4E and eIF4G, this compound disrupts the translation initiation process critical for cancer cell survival and proliferation .

- Inducing Apoptosis : The compound triggers apoptotic pathways through mitochondrial dysfunction and endoplasmic reticulum (ER) stress. In particular, it activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and Noxa .

- Modulating Protein Expression : this compound downregulates several key proteins involved in cell cycle regulation and survival, including c-myc, cyclin D1, and survivin .

Efficacy in Cancer Models

Numerous studies have documented the efficacy of this compound across different cancer types:

Table 1: Summary of this compound Efficacy in Various Cancer Models

Case Studies

Several case studies have illustrated the translational potential of this compound:

- Glioma Treatment : In a study involving U87 glioma cells, treatment with this compound resulted in significant apoptosis as evidenced by TUNEL staining and flow cytometry analysis. This study also demonstrated that this compound effectively inhibited tumor growth in a xenograft model without causing organ toxicity .

- Myeloma Cells : Research on multiple myeloma highlighted that this compound induced apoptosis through ER stress mechanisms. The compound was shown to significantly reduce cell viability across various myeloma cell lines, establishing its potential as a therapeutic agent for this malignancy .

- Breast Cancer Stem Cells : A study focusing on breast cancer stem cells revealed that this compound selectively inhibited translation of mRNAs critical for stem cell maintenance, thereby promoting differentiation and reducing tumorigenic potential .

Eigenschaften

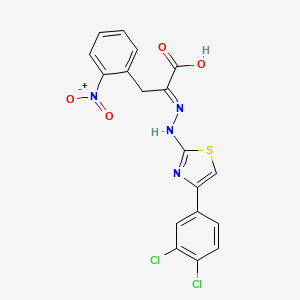

IUPAC Name |

(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRKRECSIYXARE-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.